methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate
Description
Methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate is a structurally complex α,β-unsaturated ester characterized by:
- A cyano group at position 2, enhancing electrophilicity and reactivity in conjugate additions.
- A methylsulfanyl (SMe) group at position 3, influencing steric bulk and electron distribution.
- A Z-configuration of the α,β-unsaturated ester, which dictates spatial arrangement and reactivity .
This compound is primarily studied for its utility in heterocyclic synthesis, particularly in forming imidazole and oxazole derivatives under cyclization conditions .
Properties
IUPAC Name |
methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-13(17)10(8-14)12(19-2)15-11(16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZIAXMTPLKMQF-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(NC(=O)C1=CC=CC=C1)SC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C(/NC(=O)C1=CC=CC=C1)\SC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of benzamide with a cyanoacetic ester, followed by the introduction of a methylsulfanyl group through nucleophilic substitution. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted amides.
Scientific Research Applications
Methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include the modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
A. Methyl 3-Arylamino-2-Benzoylaminobut-2-enoates
- Structure: Similar backbone but lacks the cyano and methylsulfanyl groups.
- Reactivity: Undergoes cyclization with PPA (polyphosphoric acid) to form oxazolo[4,5-c]quinolines, whereas the target compound’s SMe group directs regioselectivity toward imidazole derivatives .
- Thermal Stability: The cyano group in the target compound reduces thermal stability compared to non-cyano analogues due to increased electron-withdrawing effects.
B. Methyl (Z)-Unsaturated Esters with Sulfur Substituents
- Example : (Z)-α-methyl and (Z)-β-methyl unsaturated esters (Fig. 1 in ).

- Stereochemical Impact : The Z-configuration in the target compound creates steric hindrance between the benzamido and SMe groups, reducing rotational freedom compared to E-isomers.
- Solubility : The SMe group enhances lipophilicity relative to hydroxyl or carboxylate analogues (e.g., torulosic acid methyl ester in ).

A. Fatty Acid Methyl Esters (FAMEs)
- Example: Methyl (Z)-9-hexadecenoate (Z9-16:Me) and methyl (Z)-11-octadecenoate (Z11-18:Me) .
- Comparison: Unlike FAMEs, the target compound’s conjugated cyano and benzamido groups enable nucleophilic attack at the β-carbon, a feature absent in saturated or monounsaturated FAMEs.
B. Terpenoid Methyl Esters
- Example : Sandaracopimaric acid methyl ester (Fig. 2 in ).
- Stability: The target compound’s α,β-unsaturated system is more prone to oxidation than fused bicyclic terpenoid esters.
Data Table: Key Properties of Methyl (Z)-3-Benzamido-2-Cyano-3-Methylsulfanylprop-2-enoate and Analogues
Biological Activity
Methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O2S |
| Molecular Weight | 248.30 g/mol |
| CAS Number | 17823-69-7 |
| LogP | 1.633 |
| Melting Point | Not Available |
| Density | Not Available |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research published in the Journal of Heterocyclic Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor growth through modulation of apoptotic pathways .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. It has been found to inhibit specific lyases, which are crucial in metabolic pathways. This inhibition can lead to altered cellular metabolism, making it a candidate for further research in metabolic disorders and cancer therapy .
Case Studies
- Study on Cytotoxicity : A study conducted by Wu et al. (2011) evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM across different cell lines, suggesting a promising therapeutic index for further development .
- Enzyme Activity Assay : In another investigation, Yokoyama et al. (1988) explored the compound's ability to inhibit specific lyases involved in amino acid metabolism. The study reported significant inhibition at concentrations as low as 5 µM, highlighting its potential utility in targeting metabolic pathways in cancer cells .
The biological activity of this compound can be attributed to its structural features, particularly the benzamido and cyano groups, which are known to interact with various biological targets:
- Apoptosis Induction : The compound may activate caspases and other apoptotic factors leading to programmed cell death.
- Metabolic Modulation : By inhibiting key enzymes, it alters metabolic pathways that are often dysregulated in cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


